molecular formula C12H15FN2O2 B1490894 6-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid CAS No. 2011038-08-5

6-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid

Cat. No.: B1490894
CAS No.: 2011038-08-5
M. Wt: 238.26 g/mol
InChI Key: OANSOEMTNMLYOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid is a nicotinic acid derivative featuring a piperidine ring substituted with a fluoromethyl group at the 4-position. Nicotinic acid derivatives are widely studied for their roles in metabolic regulation, enzyme inhibition, and drug development, particularly in targeting receptors like GPR109A or enzymes such as phosphodiesterases .

Properties

IUPAC Name

6-[4-(fluoromethyl)piperidin-1-yl]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O2/c13-7-9-3-5-15(6-4-9)11-2-1-10(8-14-11)12(16)17/h1-2,8-9H,3-7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OANSOEMTNMLYOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CF)C2=NC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in neurological and metabolic disorders. This article explores its biological activity, mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a nicotinic acid backbone with a fluoromethyl-substituted piperidine moiety. The structural formula can be represented as follows:

C13H14FN2O2\text{C}_{13}\text{H}_{14}\text{F}\text{N}_2\text{O}_2

The presence of the fluoromethyl group enhances the compound's lipophilicity, potentially improving its bioavailability and receptor binding affinity compared to similar compounds without this modification.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly those involved in cholinergic signaling. The fluoromethyl group may enhance binding affinity to specific targets, modulating their activity.

Key Mechanisms:

  • Cholinesterase Inhibition : The compound exhibits inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for cognitive function. This inhibition can enhance cholinergic signaling, potentially alleviating cognitive deficits associated with Alzheimer's disease.
  • Neuroprotective Effects : In vitro studies indicate that the compound protects neuronal cells from oxidative stress, which is a contributing factor in neurodegenerative diseases.

Pharmacological Studies

Research indicates that this compound exhibits various pharmacological activities:

Biological Activities:

  • Neuroprotective Effects : Protects neuronal cells from oxidative stress.
  • Cholinesterase Inhibition : Enhances cholinergic signaling by inhibiting AChE and BChE.
  • Potential Antidiabetic Effects : Similar compounds have shown promise in improving insulin sensitivity and reducing free fatty acid levels, suggesting possible applications in metabolic disorders .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the enhanced biological activity of this compound relative to related compounds:

Compound NameStructureBiological Activity
4-(Piperidin-1-yl)-4-oxobutanoic acidLacks fluoromethyl groupLower receptor affinity
4-(3-Methylpiperidin-1-yl)-4-oxobutanoic acidContains methyl groupAltered reactivity
6-(4-(Trifluoromethyl)piperidino)nicotinic acidContains trifluoromethyl groupDifferent biological behavior

The fluoromethyl group's presence is crucial for enhancing the pharmacological profile compared to similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

  • Neuroprotection in Cell Models : A study demonstrated that derivatives of nicotinic acid with similar structures provided significant neuroprotection against oxidative stress in neuronal cell lines.
  • Cognitive Enhancement in Animal Models : Animal studies indicated that cholinesterase inhibitors improved memory performance in models of Alzheimer's disease, supporting the potential application of this compound in cognitive disorders.
  • Metabolic Effects : Research on related compounds has shown improvements in insulin sensitivity and reductions in plasma free fatty acids, indicating potential benefits for metabolic health .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Physicochemical Properties

The table below summarizes key structural analogs, highlighting substituent variations and their impact on molecular properties:

Compound Name CAS No. Molecular Formula Molecular Weight Substituents Notable Properties References
5-(Piperidin-1-yl)nicotinic acid 878742-33-7 C₁₁H₁₄N₂O₂ 206.24 Piperidine (unsubstituted) Baseline for comparison; moderate solubility
6-(4-(Trifluoromethyl)piperidin-1-yl)nicotinic acid 1033463-36-3 C₁₂H₁₃F₃N₂O₂ 274.24 4-Trifluoromethylpiperidine Enhanced metabolic stability; lower solubility
6-(4-Methylpiperazin-1-yl)nicotinic acid 132521-70-1 C₁₁H₁₅N₃O₂ 221.26 4-Methylpiperazine Increased basicity; potential for H-bonding
6-(4-Aminopiperidin-1-yl)nicotinic acid 1250498-90-8 C₁₁H₁₅N₃O₂ 221.26 4-Aminopiperidine Enhanced H-bonding; possible prodrug candidate
6-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid* Not available C₁₂H₁₄FN₂O₂ ~249.25 (estimated) 4-Fluoromethylpiperidine Intermediate lipophilicity; metabolic resistance (Inferred)
6-(4-(tert-BOC-amino)piperidin-1-yl)nicotinic acid 344947-08-6 C₁₆H₂₃N₃O₄ 321.37 4-tert-BOC-aminopiperidine Bulky protective group; synthetic intermediate
6-(Pyrrolidin-1-yl)nicotinic acid 78253-61-9 C₁₀H₁₂N₂O₂ 192.22 Pyrrolidine (5-membered ring) Higher ring strain; altered binding kinetics

*Estimated properties for this compound based on analogs.

Key Observations:
  • Trifluoromethyl vs. Fluoromethyl : The trifluoromethyl group (C₁₂H₁₃F₃N₂O₂) increases molecular weight and electronegativity compared to fluoromethyl, likely enhancing metabolic resistance but reducing aqueous solubility due to hydrophobicity .
  • Piperidine vs.
  • Amino and BOC-Protected Derivatives: The amino group in 6-(4-Aminopiperidin-1-yl)nicotinic acid may improve target binding via hydrogen bonding, while the tert-BOC group in 344947-08-6 serves as a protective moiety for amine functionality in synthetic workflows .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid
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6-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid

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